N2-Isobutyryl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine-3'-O-succinate, triethylamine salt
CAS No.: 402944-21-2
Cat. No.: VC20689426
Molecular Formula: C45H56N6O10
Molecular Weight: 841.0 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 402944-21-2 | 
|---|---|
| Molecular Formula | C45H56N6O10 | 
| Molecular Weight | 841.0 g/mol | 
| IUPAC Name | 4-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-4-oxobutanoic acid;N,N-diethylethanamine | 
| Standard InChI | InChI=1S/C39H41N5O10.C6H15N/c1-23(2)36(48)42-38-41-35-34(37(49)43-38)40-22-44(35)31-20-29(54-33(47)19-18-32(45)46)30(53-31)21-52-39(24-8-6-5-7-9-24,25-10-14-27(50-3)15-11-25)26-12-16-28(51-4)17-13-26;1-4-7(5-2)6-3/h5-17,22-23,29-31H,18-21H2,1-4H3,(H,45,46)(H2,41,42,43,48,49);4-6H2,1-3H3/t29-,30+,31+;/m0./s1 | 
| Standard InChI Key | ZZERAPWITXCMJN-QLIHSIHUSA-N | 
| Isomeric SMILES | CCN(CC)CC.CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OC(=O)CCC(=O)O | 
| Canonical SMILES | CCN(CC)CC.CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OC(=O)CCC(=O)O | 
Introduction
Structural and Chemical Properties
The compound’s structure is engineered to balance stability and reactivity during oligonucleotide synthesis. Key features include:
- 
N2-Isobutyryl Group: Protects the exocyclic amine of deoxyguanosine, preventing undesired side reactions during phosphoramidite coupling .
 - 
5'-O-Dimethoxytrityl (DMT) Group: Temporarily shields the 5'-hydroxyl, enabling sequential nucleotide addition. The DMT group is removed under mild acidic conditions (e.g., 3% trichloroacetic acid) .
 - 
3'-O-Succinate Linkage: Facilitates covalent attachment to solid supports like controlled pore glass (CPG) via an ester bond, which is cleaved during ammonia-based deprotection .
 - 
Triethylamine (TEA) Counterion: Enhances solubility in organic solvents (e.g., acetonitrile), ensuring efficient handling during automated synthesis .
 
Table 1: Physicochemical Profile
| Property | Value | Source | 
|---|---|---|
| Molecular Formula | C₄₅H₅₆N₆O₁₀ | |
| Molecular Weight | 840.98 g/mol | |
| CAS Number | 402944-21-2 | |
| Purity | ≥95.0% (HPLC) | |
| Solubility | Methanol, Dichloromethane | |
| Storage Conditions | <15°C, under inert gas | 
Synthesis and Stability Optimization
Synthetic Pathways
The compound is synthesized through sequential protection of 2'-deoxyguanosine:
- 
N2-Isobutyrylation: The exocyclic amine is acylated using isobutyric anhydride under basic conditions .
 - 
5'-DMT Protection: The 5'-hydroxyl is tritylated with 4,4'-dimethoxytrityl chloride in the presence of a catalyst (e.g., 4-dimethylaminopyridine) .
 - 
3'-Succinylation: The 3'-hydroxyl is esterified with succinic anhydride, forming a terminal carboxyl group for CPG attachment .
 - 
Triethylamine Salt Formation: Neutralization with TEA yields the final product, improving solubility .
 
Stability Under Oligonucleotide Synthesis Conditions
Comparative studies highlight the superiority of the isobutyryl (ibu) group over alternatives like dimethylaminomethylidene (dmf):
- 
Depurination Resistance: Ibu-protected derivatives exhibit <5% depurination after 7 days in 3% trichloroacetic acid, whereas dmf-protected analogs degrade by 15–20% .
 - 
Ammonia Stability: The succinate linkage remains intact during standard ammonia deprotection (55°C, 12–16 hours), ensuring high oligonucleotide yields .
 
Table 2: Protecting Group Performance
| Protecting Group | Depurination Rate (%) | Cleavage Efficiency (%) | Source | 
|---|---|---|---|
| Isobutyryl (ibu) | <5 | >98 | |
| Dmf | 15–20 | 85–90 | 
Applications in Genetic Research and Therapeutics
Oligonucleotide Synthesis
The compound serves as a phosphoramidite precursor in automated DNA synthesizers. Its optimized protection scheme enables the synthesis of sequences up to 100 nucleotides with coupling efficiencies exceeding 98% . Applications include:
- 
PCR Primers: High-fidelity amplification due to reduced truncation artifacts .
 - 
Antisense Oligonucleotides: Enhanced nuclease resistance from the ibu group improves in vivo stability .
 - 
Site-Directed Mutagenesis: Incorporation of 2-aminopurine analogs allows fluorescence-based monitoring of DNA-protein interactions .
 
Therapeutic Development
- mass of a compound required to prepare a solution of known volume and concentration
 - volume of solution required to dissolve a compound of known mass to a desired concentration
 - concentration of a solution resulting from a known mass of compound in a specific volume